Cas no 946409-30-9 (2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid)
2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid
- DTXSID001218529
- 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid
- RKJMEAAQLUOZLB-UHFFFAOYSA-N
- 2-(4-Methylpiperazin-1-yl)thiazole-5-carboxylic acid
- AKOS012046286
- SCHEMBL3168739
- 2-(4-methyl-1-piperazinyl)-1,3-thiazole-5-carboxylic acid
- 946409-30-9
- DB-148308
-
- Inchi: 1S/C9H13N3O2S/c1-11-2-4-12(5-3-11)9-10-6-7(15-9)8(13)14/h6H,2-5H2,1H3,(H,13,14)
- InChI Key: RKJMEAAQLUOZLB-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CN=C1N1CCN(C)CC1
Computed Properties
- Exact Mass: 227.07284784g/mol
- Monoisotopic Mass: 227.07284784g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 84.9Ų
2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM470982-250mg |
2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid |
946409-30-9 | 95%+ | 250mg |
$278 | 2023-01-04 | |
| Chemenu | CM470982-500mg |
2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid |
946409-30-9 | 95%+ | 500mg |
$419 | 2023-01-04 | |
| 1PlusChem | 1P01JM01-250mg |
2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid |
946409-30-9 | 97% | 250mg |
$170.00 | 2024-04-19 | |
| 1PlusChem | 1P01JM01-500mg |
2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid |
946409-30-9 | 97% | 500mg |
$249.00 | 2024-04-19 | |
| Aaron | AR01JM8D-250mg |
2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid |
946409-30-9 | 97% | 250mg |
$188.00 | 2025-02-11 | |
| Aaron | AR01JM8D-500mg |
2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid |
946409-30-9 | 97% | 500mg |
$284.00 | 2025-02-11 | |
| 1PlusChem | 1P01JM01-1g |
2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid |
946409-30-9 | 97% | 1g |
$363.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552763-250mg |
2-(4-Methylpiperazin-1-yl)thiazole-5-carboxylic acid |
946409-30-9 | 98% | 250mg |
¥2217.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552763-500mg |
2-(4-Methylpiperazin-1-yl)thiazole-5-carboxylic acid |
946409-30-9 | 98% | 500mg |
¥3376.00 | 2024-04-24 | |
| Aaron | AR01JM8D-1g |
2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid |
946409-30-9 | 97% | 1g |
$422.00 | 2025-02-11 |
2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid
Introduction to 2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid (CAS No. 946409-30-9)
2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 946409-30-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic carboxylic acid derivative features a piperazine moiety linked to a thiazole ring, making it a versatile scaffold for the development of biologically active molecules. The structural attributes of this compound position it as a promising candidate for further exploration in drug discovery, particularly in the modulation of neurological and inflammatory pathways.
The thiazole core is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of a piperazine group into the thiazole framework enhances the compound's potential to interact with biological targets, particularly enzymes and receptors involved in disease mechanisms. This dual functionality makes 2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid a compelling structure for medicinal chemists seeking to design novel therapeutic agents.
In recent years, there has been growing interest in thiazole-piperazine hybrids due to their demonstrated efficacy in preclinical studies. For instance, derivatives of this class have shown promise in treating neurological disorders such as epilepsy and depression by targeting neurotransmitter systems. The 4-methyl-1-piperazinyl substituent in this compound is particularly noteworthy, as it can influence both the solubility and binding affinity of the molecule. This modification allows for fine-tuning of pharmacokinetic properties, which is crucial for developing orally bioavailable drugs.
The carboxylic acid group at the 5-position of the thiazole ring provides an additional site for chemical modification, enabling the synthesis of various derivatives with tailored biological activities. This flexibility has been exploited in several research endeavors to develop compounds with enhanced potency and selectivity. For example, recent studies have demonstrated that carboxylic acid-functionalized thiazole-piperazine derivatives exhibit inhibitory effects on certain kinases and proteases implicated in cancer progression.
One of the most exciting aspects of 2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid is its potential application in addressing unmet medical needs. Current research indicates that this compound may serve as a lead structure for developing novel treatments for inflammatory diseases. The thiazole ring is known to possess anti-inflammatory properties, while the piperazine moiety can modulate immune responses by interacting with specific receptors or enzymes. Such dual action makes this compound a promising candidate for further investigation.
The synthesis of 2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired heterocyclic framework efficiently. These techniques not only improve synthetic efficiency but also allow for the introduction of diverse functional groups at strategic positions within the molecule.
From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding mode of 2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid with potential biological targets. These simulations have provided valuable insights into how the compound interacts with enzymes and receptors at an atomic level. Such information is crucial for designing next-generation analogs with improved pharmacological profiles. Additionally, virtual screening techniques have been utilized to identify novel derivatives with enhanced binding affinity and reduced toxicity.
The pharmacological evaluation of 2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid has revealed several interesting findings. In vitro assays have demonstrated its ability to inhibit certain enzymes involved in inflammation and pain pathways. Furthermore, preliminary animal studies suggest that this compound may exhibit therapeutic effects without significant side effects at effective doses. These results are encouraging and warrant further investigation into its potential as a drug candidate.
The future directions for research on 2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid include exploring its mechanism of action in greater detail and conducting more extensive preclinical studies to assess its safety and efficacy profile. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential to translate laboratory findings into clinical applications successfully. The development of innovative drug candidates like this one represents a significant step forward in addressing complex diseases through targeted molecular intervention.
In conclusion,2-(4-methyl-1-piperazinyl)-5-Thiazolecarboxylic acid (CAS No. 946409-30-9) is a structurally intriguing compound with considerable potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for designing novel therapeutic agents with broad applications across multiple disease areas. As our understanding of biological pathways continues to expand, this compound will undoubtedly play an important role in shaping future drug discovery efforts.
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